Improved Antileishmanial Potency over Inhibitor 9
In the same experimental system against L. donovani promastigotes, Topoisomerase I inhibitor 10 (Compound 13) demonstrates an IC50 of 27.91 μM, representing a 20% improvement in potency compared to its closest structural analog, Topoisomerase I inhibitor 9 (Compound 3d), which exhibits an IC50 of 34.81 μM . Both compounds were tested under identical assay conditions targeting leishmanial topoisomerase IB.
| Evidence Dimension | IC50 against L. donovani promastigotes |
|---|---|
| Target Compound Data | 27.91 μM |
| Comparator Or Baseline | Topoisomerase I inhibitor 9 (Compound 3d): 34.81 μM |
| Quantified Difference | 6.90 μM improvement (20% greater potency) |
| Conditions | L. donovani promastigotes cell viability assay; leishmanial topoisomerase IB inhibition |
Why This Matters
For procurement decisions, this 20% potency advantage translates to lower compound consumption per assay and potentially reduced off-target effects at effective concentrations, directly impacting experimental cost-efficiency and data quality.
